3-Formyl-4-(methoxycarbonyl)benzoic acid
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Overview
Description
3-Formyl-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H8O5 and a molecular weight of 208.17 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and a methoxycarbonyl group (-COOCH3) attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid can be achieved through several routes. One common method involves the reaction of 4-formylbenzoic acid with methanol in the presence of a catalyst to form the methoxycarbonyl derivative . Another approach is the direct formylation of 4-(methoxycarbonyl)benzoic acid using formylating agents such as formic acid or formic anhydride under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Formyl-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, amides, and esters.
Scientific Research Applications
3-Formyl-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s derivatives has shown potential in developing new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Formyl-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids or nucleotides. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity . The methoxycarbonyl group can undergo hydrolysis to release methanol and a carboxylic acid, which can further participate in various biochemical processes .
Comparison with Similar Compounds
3-Formyl-4-(methoxycarbonyl)benzoic acid can be compared with other similar compounds, such as:
4-Formylbenzoic acid: This compound lacks the methoxycarbonyl group and has different reactivity and applications.
3-(4-Formylphenyl)benzoic acid: This compound has a similar structure but with a phenyl group attached to the benzoic acid core, leading to different chemical properties and uses.
2-Formyl-4-methoxycarbonyl-benzoic acid: This compound has the formyl and methoxycarbonyl groups in different positions, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzoic acid core, which confer unique chemical properties and reactivity.
Properties
IUPAC Name |
3-formyl-4-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHFSGQSNTXWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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